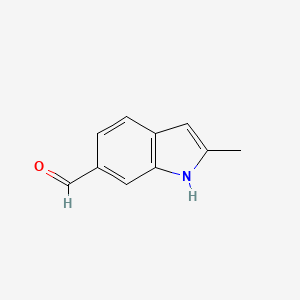
2-Metil-1H-indol-6-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
2-Methyl-1H-indole-6-carbaldehyde has several scientific research applications:
Mecanismo De Acción
Target of Action
2-Methyl-1H-indole-6-carbaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, some indole derivatives have been reported to inhibit CYP2A6-mediated nicotine metabolism , which could potentially reduce cigarette smoking .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Indole derivatives, including 2-Methyl-1H-indole-6-carbaldehyde, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 2-Methyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding indole-3-carbaldehyde. Subsequent methylation at the 2-position yields 2-Methyl-1H-indole-6-carbaldehyde .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-Methyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Methyl-1H-indole-6-carboxylic acid, while reduction yields 2-Methyl-1H-indole-6-methanol .
Comparación Con Compuestos Similares
2-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position.
2-Methyl-1H-indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position and a methyl group at the 2-position.
1-Methyl-1H-indole-6-carbaldehyde: Similar in structure but with a methyl group at the 1-position.
The uniqueness of 2-Methyl-1H-indole-6-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
IUPAC Name |
2-methyl-1H-indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMCDWTLBJSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
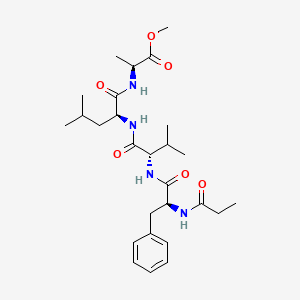
![(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol](/img/structure/B579537.png)

![(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B579540.png)
![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)
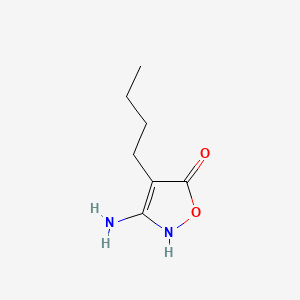
![diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B579543.png)
![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)
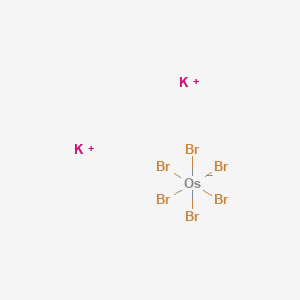
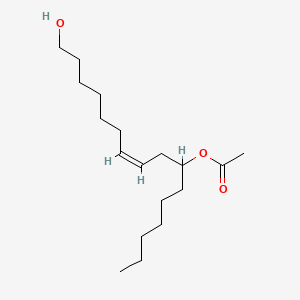
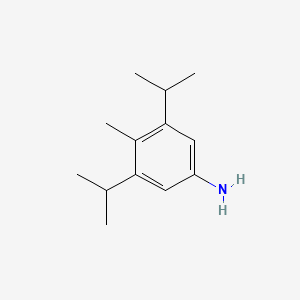
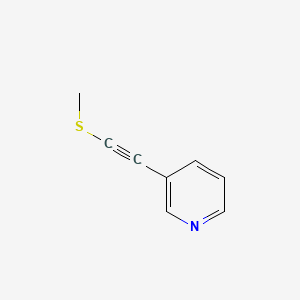
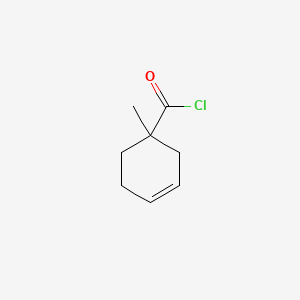
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
